(4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate
Description
(4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate is an organic compound that features both nitro and bromophenyl groups
Properties
IUPAC Name |
(4-nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO7S2/c19-13-4-10-16(11-5-13)28(23,24)17-2-1-3-18(12-17)29(25,26)27-15-8-6-14(7-9-15)20(21)22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSMKEZBUILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 4-bromophenyl with benzenesulfonyl chloride, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution and functionalization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different overall structure and applications.
3-(4-Bromophenyl)propionic acid: Another bromophenyl-containing compound with distinct chemical properties and uses.
Uniqueness: (4-Nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
